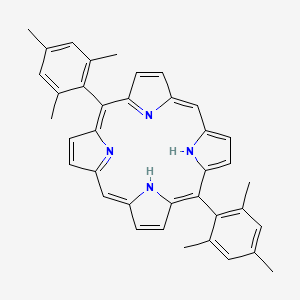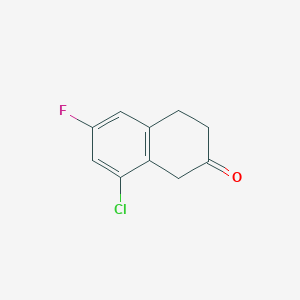
5,15-Dimesitylporphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,15-Dimesitylporphyrin: is a synthetic porphyrin derivative characterized by the presence of two mesityl groups at the 5 and 15 positions of the porphyrin ring. Porphyrins are a class of organic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. The mesityl groups, which are 2,4,6-trimethylphenyl groups, provide steric hindrance and influence the electronic properties of the porphyrin core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,15-Dimesitylporphyrin typically involves the condensation of pyrrole with an aldehyde in the presence of an acid catalyst. One common method is the Adler-Longo synthesis, where pyrrole and mesitaldehyde are reacted in the presence of trifluoroacetic acid and oxidized with chloranil to yield the desired porphyrin .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale adaptations of laboratory synthesis techniques. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions: 5,15-Dimesitylporphyrin undergoes various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can lead to the formation of porphyrin anions.
Substitution: The mesityl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Formation of porphyrin dications.
Reduction: Formation of porphyrin anions.
Substitution: Introduction of various substituents on the mesityl groups, such as halogens or nitro groups.
科学的研究の応用
Chemistry: 5,15-Dimesitylporphyrin is used as a building block for the synthesis of more complex porphyrin derivatives. It serves as a ligand in coordination chemistry and is used to study the electronic properties of porphyrins.
Biology: In biological research, this compound is used to model heme-containing proteins and enzymes. It helps in understanding the structure-function relationships of these biomolecules.
Medicine: The compound is explored for its potential in photodynamic therapy, where it acts as a photosensitizer to generate reactive oxygen species that can kill cancer cells.
Industry: this compound is used in the development of organic photovoltaic cells and sensors due to its unique electronic properties .
作用機序
The mechanism of action of 5,15-Dimesitylporphyrin in photodynamic therapy involves the absorption of light, leading to an excited singlet state. This state undergoes intersystem crossing to a triplet state, which can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can induce cell death by damaging cellular components, including lipids, proteins, and nucleic acids .
類似化合物との比較
Similar Compounds:
5,10,15,20-Tetraphenylporphyrin: Lacks the steric hindrance provided by mesityl groups, leading to different electronic properties.
5,15-Diphenylporphyrin: Similar structure but with phenyl groups instead of mesityl groups, resulting in less steric hindrance.
5,10,15,20-Tetraarylporphyrins: A broader class of porphyrins with various aryl substituents.
Uniqueness: 5,15-Dimesitylporphyrin is unique due to the presence of bulky mesityl groups, which provide steric protection to the porphyrin core. This steric hindrance influences the compound’s electronic properties, making it more resistant to aggregation and enhancing its solubility in organic solvents .
特性
分子式 |
C38H34N4 |
|---|---|
分子量 |
546.7 g/mol |
IUPAC名 |
5,15-bis(2,4,6-trimethylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C38H34N4/c1-21-15-23(3)35(24(4)16-21)37-31-11-7-27(39-31)19-29-9-13-33(41-29)38(36-25(5)17-22(2)18-26(36)6)34-14-10-30(42-34)20-28-8-12-32(37)40-28/h7-20,39-40H,1-6H3 |
InChIキー |
ZHJSZKMJNVEFEU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=C(C=C(C=C7C)C)C)C=C4)N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12866814.png)



![3-Pyrrolidinecarboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-5-oxo-](/img/no-structure.png)
![2,4-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12866882.png)
![2-Bromo-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12866906.png)

![2,4-Diethoxybenzo[d]oxazole](/img/structure/B12866923.png)
